molecular formula C12H24N2O2 B1455619 tert-Butyl ethyl(piperidin-3-yl)carbamate CAS No. 1184540-14-4

tert-Butyl ethyl(piperidin-3-yl)carbamate

Cat. No. B1455619
M. Wt: 228.33 g/mol
InChI Key: NVISSTNTBKVSPW-UHFFFAOYSA-N
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Description

Tert-butyl N-[(3R)-piperidin-3-yl]carbamate is a valuable intermediate for the synthesis of various pharmaceuticals and bioactive molecules. It is a prodrug of ®-3-aminopiperidine, which is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . The molecular formula is C12H24N2O2 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Tert-butyl N-[(3R)-piperidin-3-yl]carbamate is a valuable intermediate for the synthesis of various pharmaceuticals and bioactive molecules .


Molecular Structure Analysis

The molecular formula of tert-Butyl ethyl(piperidin-3-yl)carbamate is C12H24N2O2 . The molecular weight is 228.33 .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The molecular weight of tert-Butyl ethyl(piperidin-3-yl)carbamate is 228.33 . It is a solid at room temperature .

Scientific Research Applications

Synthetic and Crystallographic Studies

The compound (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester exhibits a non-planar conformation and is characterized by its unique crystalline structure, making it a subject of interest in material sciences (Kant, Singh, & Agarwal, 2015).

Stereoselective Syntheses and Biological Applications

The enantioselective syntheses of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate and its derivatives highlight their potential as building blocks for novel protease inhibitors, signifying their importance in the development of new pharmaceuticals (Ghosh, Cárdenas, & Brindisi, 2017).

Synthesis of Bicyclic Carbamates

The synthesis of N-Boc-protected piperidin-2-yl phosphine oxide and its subsequent reactions to produce tert-butyl 2-(2′-alkenylidene)piperidine-1-carboxylates introduce a novel class of compounds with potential applications in organic chemistry and drug design (Szakonyi et al., 2005).

Intermediates for Biologically Active Compounds

The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate and similar intermediates plays a crucial role in the production of biologically active compounds like crizotinib, indicating the significance of these compounds in medicinal chemistry (Kong et al., 2016).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

tert-butyl N-ethyl-N-piperidin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-14(10-7-6-8-13-9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVISSTNTBKVSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCNC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ethyl(piperidin-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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